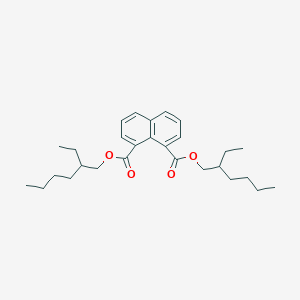
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C28H40O4. It is a diester derived from naphthalene-1,8-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Employed in the manufacturing of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate involves its interaction with various molecular targets and pathways:
Plasticization: The compound integrates into polymer matrices, reducing intermolecular forces and increasing flexibility.
Endocrine Disruption: It can mimic or interfere with the action of hormones, potentially affecting endocrine system function.
Drug Delivery: Enhances the solubility and bioavailability of drugs by forming stable complexes with pharmaceutical compounds.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with better thermal stability compared to bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate.
Bis(2-ethylhexyl) adipate: Known for its use in flexible PVC and food packaging materials.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other plasticizers. Its structure allows for specific interactions with polymer matrices, enhancing flexibility and durability in a unique manner.
Propiedades
Número CAS |
290346-00-8 |
|---|---|
Fórmula molecular |
C28H40O4 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C28H40O4/c1-5-9-13-21(7-3)19-31-27(29)24-17-11-15-23-16-12-18-25(26(23)24)28(30)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 |
Clave InChI |
DQQHQBXXTPFDDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
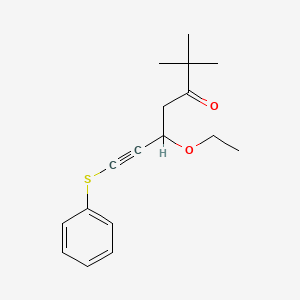
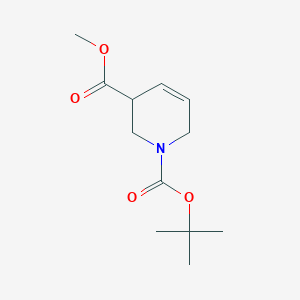
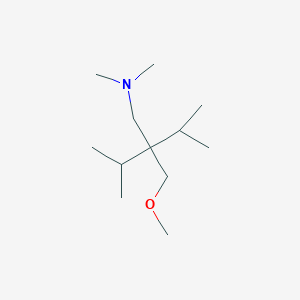
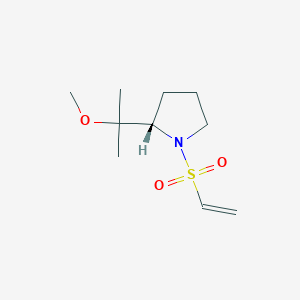
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

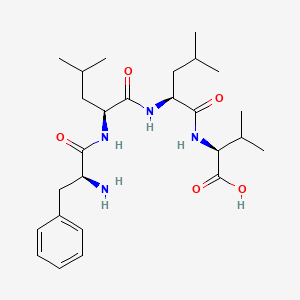
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
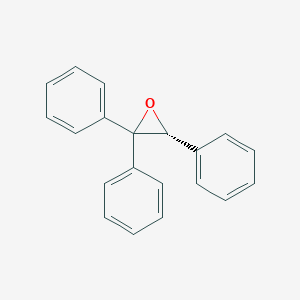
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
